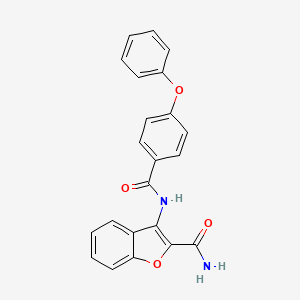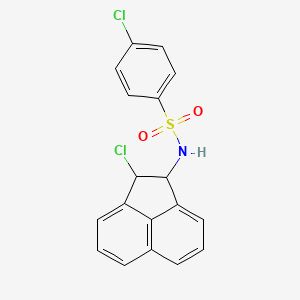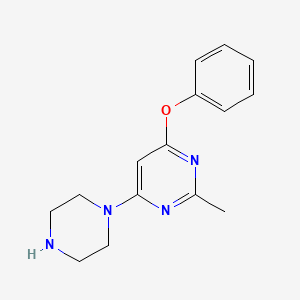![molecular formula C21H14ClFN2S B6576504 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine CAS No. 1171717-23-9](/img/structure/B6576504.png)
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-6-Fluorophenyl)methylsulfanyl-6-(naphthalen-2-yl)pyridazine, also known as CFN-NP, is a novel small molecule compound with potential applications in a variety of scientific and medical fields. CFN-NP has been studied for its ability to interact with proteins, enzymes, and other molecules, as well as its potential to be used as a therapeutic agent.
科学研究应用
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine has been studied for its potential applications in a variety of scientific and medical fields. It has been shown to interact with proteins, enzymes, and other molecules, allowing it to be used as a therapeutic agent. This compound has also been studied for its ability to inhibit the growth of cancer cells, and it has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, this compound has been studied for its potential to be used as a fluorescent probe for imaging and diagnostics.
作用机制
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine is able to interact with proteins, enzymes, and other molecules through its ability to form a covalent bond with them. This covalent bond allows this compound to modulate the activity of target molecules, which can lead to a variety of effects, such as inhibition of cancer cell growth, anti-inflammatory effects, and anti-oxidant effects. Additionally, this compound has been shown to be able to interact with DNA, allowing it to be used as a fluorescent probe for imaging and diagnostics.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used as a therapeutic agent. It has been shown to inhibit the growth of cancer cells, and it has been shown to have anti-inflammatory and anti-oxidant properties. Additionally, this compound has been studied for its potential to be used as a fluorescent probe for imaging and diagnostics.
实验室实验的优点和局限性
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine is relatively straightforward and can be completed in several hours. Additionally, the product is easily isolated with a high yield. However, the covalent bond that this compound forms with target molecules is relatively weak, and this can limit its effectiveness in some applications. Additionally, this compound is relatively expensive, which can limit its use in some experiments.
未来方向
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine is a promising compound with potential applications in a variety of scientific and medical fields. Future research should focus on further exploring the biochemical and physiological effects of this compound, as well as its potential to be used as a therapeutic agent. Additionally, further research should be conducted on the mechanism of action of this compound and its ability to interact with proteins, enzymes, and other molecules. Finally, research should also focus on developing methods to increase the strength of the covalent bond that this compound forms with target molecules, as well as methods to reduce the cost of the compound.
合成方法
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine is synthesized through a multi-step process. The synthesis begins with the reaction of 2-chloro-6-fluorobenzaldehyde with 1-methyl-3-sulfanyl-4-pyridinol (MSP) in the presence of a catalyst to form a Schiff base. This Schiff base is then reacted with naphthalene-2-carboxaldehyde in the presence of a catalyst to form this compound. The entire synthesis process can be completed in several hours, and the product is easily isolated with a high yield.
属性
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-naphthalen-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2S/c22-18-6-3-7-19(23)17(18)13-26-21-11-10-20(24-25-21)16-9-8-14-4-1-2-5-15(14)12-16/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNNIPVOIPYULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN=C(C=C3)SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)
![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576427.png)
![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)


![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
![(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576453.png)
![2-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576454.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6576458.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576464.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine](/img/structure/B6576488.png)

![N-(3,5-dimethylphenyl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6576509.png)